9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
9-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-6-5-9-19-13(11)16-14(17-15(19)21)22-10-12(20)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLALSCSAIGTCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazine ring.
Introduction of the Piperidine Ring: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.
Attachment of the Sulfanyl Linkage: The sulfanyl group is incorporated through thiolation reactions, where sulfur-containing reagents react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. For instance, derivatives of pyrido-triazine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies are essential to evaluate the cytotoxicity and mechanism of action against specific cancer types.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is being explored due to its structural similarity to known antibacterial agents. Studies have reported that related compounds demonstrate activity against Gram-positive and Gram-negative bacteria. The incorporation of piperidine moieties is thought to enhance membrane permeability, contributing to their antimicrobial efficacy.
CNS Activity
Given the presence of the piperidine group, there is a hypothesis that this compound may exhibit central nervous system (CNS) activity. Research into similar piperidine-containing compounds has revealed potential for treating neurological disorders such as anxiety and depression. Investigations into the compound's interaction with neurotransmitter receptors could yield insights into its psychoactive properties.
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. For example, compounds that inhibit kinases or proteases are critical in cancer therapy and other diseases. Preliminary studies focusing on enzyme kinetics could provide valuable data on its inhibitory potential.
Case Study 1: Anticancer Efficacy
In a study published in European Journal of Medicinal Chemistry, derivatives of pyrido-triazine were synthesized and evaluated for anticancer activity against various human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
A series of piperidine derivatives were screened for antimicrobial activity against both bacterial and fungal strains. The results demonstrated that some derivatives exhibited MIC values comparable to established antibiotics, suggesting a promising avenue for further development .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The pyrido[1,2-a][1,3,5]triazin-4-one core is a common framework in medicinal chemistry. Key structural variations among analogs include:
- Substituents at position 2: Sulfanyl, amino, alkoxy, or alkyl groups.
- Substituents at position 6, 7, 8, or 9 : Methyl, ethyl, or aryl groups.
Table 1: Structural and Physicochemical Properties of Selected Analogs
Key Observations :
- The target compound’s piperidine-ketone-sulfanyl side chain distinguishes it from amino or alkoxy derivatives. Piperidine may enhance lipophilicity and receptor affinity compared to alkylamino groups .
- Analogs with benzylsulfanyl or morpholino-sulfanyl substituents (e.g., ) share similar sulfanyl linkages but differ in cyclic amine components.
Biological Activity
The compound 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 256.35 g/mol.
Structural Characteristics
The compound features a pyrido-triazinone core, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfenyl group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, including elastase and other proteases, which are implicated in inflammatory diseases .
- Antimicrobial Activity : The structural features suggest potential antimicrobial properties, as many pyrido-triazine derivatives exhibit such activities .
- Anticancer Potential : Compounds with similar scaffolds have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .
Pharmacological Studies
Recent studies have explored the pharmacological effects of related compounds:
- Inhibition of Human Leukocyte Elastase (HLE) : A related compound demonstrated potent inhibition of HLE, which is crucial in managing chronic inflammatory diseases such as COPD and asthma. The inhibition constant was found to be nM, indicating high potency .
- Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
Study 1: Inhibition of Inflammatory Responses
A study investigated the anti-inflammatory effects of a compound structurally similar to our target molecule. It was found that oral administration significantly reduced paw edema induced by carrageenan in rats, suggesting that the compound could modulate inflammatory pathways effectively .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrido-triazine derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| SSR69071 | HLE Inhibition | 0.0168 | |
| Pyrido-triazine derivative | Anticancer (A549) | 50 | |
| Similar triazinone | Antimicrobial | 30 |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine ring | Enhances binding affinity |
| Sulfenyl group | Increases enzyme inhibition |
| Methyl substitution at position 9 | Modulates lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
